N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide Linezolid D8 is an isotope labelled of Linezolid. Linezolid is an antibiotic which can be used for the treatment of infections caused by Gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 1032182-14-1
VCID: VC21356369
InChI: InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Molecular Formula: C16H12D3FN3O4
Molecular Weight: 345.39 g/mol

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

CAS No.: 1032182-14-1

Cat. No.: VC21356369

Molecular Formula: C16H12D3FN3O4

Molecular Weight: 345.39 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide - 1032182-14-1

CAS No. 1032182-14-1
Molecular Formula C16H12D3FN3O4
Molecular Weight 345.39 g/mol
IUPAC Name N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
Standard InChI Key TYZROVQLWOKYKF-LSSZDJLLSA-N
Isomeric SMILES [2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Chemical Structure and Properties

Molecular Identity and Classification

N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is categorized as a deuterated oxazolidinone antimicrobial agent. This compound is structurally identical to linezolid except for the strategic replacement of hydrogen atoms with deuterium atoms specifically in the morpholine ring component. The compound is identified in chemical databases with the PubChem CID 25254235 and has been assigned the registry number 1032182-14-1 . The molecular structure contains the core oxazolidinone ring that defines this class of antibiotics, with the crucial (5S) stereochemistry that is important for biological activity.

Structural Components and Nomenclature

The IUPAC nomenclature reflects the compound's complex structure, which contains several key structural elements: an oxazolidinone ring with (5S) stereochemistry, a fluorophenyl group with a deuterated morpholine substituent, and an acetamide side chain. This structure closely relates to linezolid, which has the IUPAC name N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide . The primary difference is the presence of eight deuterium atoms in the morpholine ring, indicated by the (~2~H_8~) notation in the name. The structural backbone maintains the essential pharmacophore elements that contribute to the antimicrobial activity observed in the oxazolidinone class.

Comparative Analysis with Linezolid

PropertyLinezolidDeuterated Analog
Molecular FormulaC16H20FN3O4C16H12D8FN3O4
Molecular Weight337.35 g/mol~345.43 g/mol
IUPAC NameN-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamideN-{[(5S)-3-{3-Fluoro-4-[(~2~H_8~)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
PubChem CID392925254235
Registry Number224323-50-61032182-14-1

Significance of Deuteration

Principles of Deuterium Incorporation

Deuteration represents a significant pharmaceutical modification strategy where hydrogen atoms are replaced with deuterium (2H), a stable isotope of hydrogen. The primary rationale behind deuteration is the kinetic isotope effect, which can substantially affect the metabolic stability of pharmaceutical compounds. The carbon-deuterium (C-D) bond requires more energy to break than the carbon-hydrogen (C-H) bond, which can result in slower metabolism at sites vulnerable to enzymatic attack. The strategic incorporation of deuterium in the morpholine ring of this compound suggests targeted modification of a metabolic hotspot in the parent linezolid structure.

Pharmacokinetic Implications

Deuteration can significantly impact pharmacokinetic parameters, potentially leading to:

  • Extended half-life due to decreased metabolic clearance

  • Reduced formation of potentially toxic metabolites

  • More predictable pharmacokinetic profiles

  • Improved bioavailability

  • Potential for decreased dosing frequency

These pharmacokinetic advantages make deuterated compounds increasingly valuable in pharmaceutical development, particularly for antibiotics where consistent therapeutic concentrations are crucial for efficacy and preventing resistance development. The specific positioning of deuterium atoms in the morpholine ring of this compound suggests a targeted approach to address known metabolic vulnerabilities of linezolid.

Metabolic Considerations

The morpholine ring in linezolid is a potential site for oxidative metabolism by cytochrome P450 enzymes. By deuterating this specific moiety, the compound may experience reduced first-pass metabolism, potentially leading to enhanced systemic exposure and duration of action. This modification follows the emerging trend in pharmaceutical science of developing "deuterated drugs" that maintain the proven efficacy of established molecules while offering improved pharmacokinetic properties. The deuteration of the morpholine ring in this compound represents a rational design approach based on understanding linezolid's metabolic pathways.

Oxazolidinone Class and Antimicrobial Properties

Overview of Oxazolidinones

Oxazolidinones represent a relatively new class of synthetic antimicrobial agents with a unique structure and mechanism of action. They contain a 2-oxazolidinone ring as their core structural element, which distinguishes them from other classes of antibiotics . Linezolid was the first oxazolidinone approved for clinical use, and since then, this class has gained significant attention due to their effectiveness against gram-positive pathogenic bacteria, including multi-drug resistant strains. The deuterated analog maintains this core oxazolidinone pharmacophore that is essential for antimicrobial activity.

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies on oxazolidinones have revealed critical structural features necessary for antimicrobial activity. The key elements include:

  • The 5S configuration of the oxazolidinone ring

  • The acetamide group at the C5 position

  • The presence of an aromatic ring at the N3 position

  • The fluorine substituent on the aromatic ring

  • The morpholine moiety

SAR studies have shown that modifications to these elements can significantly affect antimicrobial potency. Computational QSAR studies have indicated that antibacterial activity of oxazolidinones is strongly dependent on electronic factors (LUMO energy), spatial factors (density), and thermodynamic factors (molar refractivity and heat of formation) . The deuterated morpholine ring in this compound preserves all these essential structural features while potentially enhancing metabolic stability.

Comparative Antimicrobial Activity

Activity Against Resistant Strains

Oxazolidinones have demonstrated particular value in the treatment of infections caused by multi-drug resistant organisms. Research on oxazolidinones like linezolid shows they maintain activity against bacterial strains resistant to other classes of antibiotics due to their unique mechanism of action . The deuterated analog would be expected to maintain this valuable property, potentially offering an additional option for treating resistant infections. The intact structural elements necessary for antimicrobial activity combined with potential pharmacokinetic advantages from deuteration could make this compound particularly valuable in addressing challenging resistant infections.

OrganismExpected MIC Range (mg/L)
Staphylococcus aureus (MRSA)0.5-2
Staphylococcus aureus (MSSA)0.5-2
Staphylococcus epidermidis0.5-2
Enterococcus faecalis (VRE)1-2
Enterococcus faecium (VRE)1-2
Streptococcus pneumoniae0.25-1

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